3-chloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
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Overview
Description
3-chloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzamide group attached to a pyrroloquinoline structure, which is further substituted with a chlorine atom
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR), a protein that plays a crucial role in cell growth and proliferation . EGFR is often overexpressed in various types of cancers, making it an attractive target for anticancer therapies .
Mode of Action
The compound acts as an inhibitor of EGFR. It binds to the receptor with high affinity, preventing the activation of the receptor and subsequent downstream signaling events . This inhibition disrupts the normal growth and proliferation signals, leading to the death of cancer cells .
Biochemical Pathways
Upon binding to EGFR, the compound affects several downstream pathways, including the PI3K/Akt and MAPK pathways. These pathways are involved in cell survival, growth, and proliferation. By inhibiting EGFR, the compound disrupts these pathways, leading to reduced cell growth and increased cell death .
Result of Action
The result of the compound’s action is the inhibition of cancer cell growth and proliferation. By blocking EGFR, the compound disrupts the normal growth signals in cancer cells, leading to cell death . This can result in the shrinkage of tumors and potentially lead to the elimination of cancer cells in the body .
Action Environment
The action of the compound can be influenced by various environmental factors, including the presence of other drugs, the patient’s health status, and genetic factors. For example, the presence of other EGFR inhibitors could potentially affect the compound’s efficacy. Additionally, the patient’s overall health status and genetic makeup could influence how well the compound is absorbed and metabolized, and how effectively it can inhibit EGFR .
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, to which this compound belongs, interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the indole derivative.
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide typically involves multiple steps:
Formation of the Pyrroloquinoline Core: The pyrroloquinoline core can be synthesized through a cyclization reaction involving an appropriate precursor such as an acylated pyrrole and a quinoline derivative.
Amidation: The final step involves the formation of the benzamide group through an amidation reaction, typically using benzoyl chloride and an amine derivative of the pyrroloquinoline core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrroloquinoline core, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, targeting the carbonyl group in the benzamide moiety.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium thiolate.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced benzamide derivatives.
Substitution: Formation of substituted pyrroloquinoline derivatives.
Scientific Research Applications
3-chloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Research: The compound is used in studies involving cell cycle regulation and apoptosis, showing promise in cancer research.
Industrial Applications:
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide: shares structural similarities with other pyrroloquinoline derivatives and benzamide compounds.
N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide: Lacks the chlorine substitution.
3-chloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide: Features an acetamide group instead of a benzamide group.
Properties
IUPAC Name |
3-chloro-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c19-14-3-1-2-13(8-14)18(23)20-15-9-11-4-5-16(22)21-7-6-12(10-15)17(11)21/h1-3,8-10H,4-7H2,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNZWLCAXKMLIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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